MS438

描述

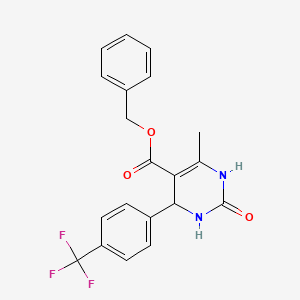

MS438 is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of MS438 typically involves the condensation of benzyl acetoacetate with urea and 4-(trifluoromethyl)benzaldehyde. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学研究应用

TSHR Activation

MS438 can bind to the transmembrane domain of the TSHR and initiate signal transduction . Molecular modeling suggests that this compound binds to residues S505 and E506 in the intrahelical region of transmembrane helix 3 . Studies using CHO cells co-expressing TSHRs transfected with luciferase reporter vectors show that this compound activates Gsα, Gαq, and Gα12, similar to TSH . this compound also upregulates thyroglobulin (Tg), sodium iodine symporter (NIS), and TSHR gene expression .

Pharmacokinetic Properties and Potential

Pharmacokinetic analysis suggests this compound's pharmacotherapeutic potential . Studies show that intraperitoneal administration of this compound to normal female mice significantly increased serum thyroxine levels, which could be maintained by repeated treatments . this compound can serve as a lead molecule for developing powerful TSH agonists .

Treatment of Congenital Hypothyroidism

Mutations in the TSHR gene are often associated with thyroid dysgenesis, which can prevent or disrupt normal gland development . Molecular docking and dynamics simulations reveal that the binding affinity of wild-type TSHR protein is much higher than mutant cases for this compound . this compound interacts with crucial amino acids, including Thr134, Ser138, and Glu139, for the wild-type case . However, in mutant cases (TSHR 368-764 MT1 and TSHR 368-764 MT2), it can only interact with Ser138 .

Enhancement of Collagen Gene Expression

作用机制

The mechanism of action of MS438 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound has been shown to interact with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway.

Pathways Involved: It inhibits ER stress and apoptosis, reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.

相似化合物的比较

- Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness: The presence of the trifluoromethyl group in MS438 imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs .

生物活性

MS438 is a small-molecule agonist that has garnered attention due to its potential therapeutic applications, particularly in the modulation of the thyrotropin receptor (TSHR). This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and relevant case studies.

This compound functions primarily as an agonist for the TSHR, which plays a crucial role in thyroid hormone regulation. Research indicates that this compound binds to specific residues within the transmembrane domain of TSHR, initiating signal transduction pathways similar to those activated by thyrotropin (TSH) itself. Notably, studies have shown that this compound has an effective concentration (EC50) of approximately , indicating its potency in activating TSHR compared to other compounds .

Binding Affinity and Interaction

The binding interactions of this compound have been characterized through molecular modeling studies. It was found to interact with critical amino acids such as Serine 505 and Glutamic acid 506 within the transmembrane helix 3 of TSHR . This interaction is essential for its agonistic activity and subsequent biological effects.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound, when administered intraperitoneally in animal models, leads to a significant increase in serum thyroxine levels. This effect was sustained with repeated dosing, suggesting that this compound could serve as a viable candidate for therapeutic use in conditions related to thyroid hormone deficiency .

Biological Effects

The biological effects of this compound extend beyond mere receptor activation. It has been shown to upregulate the expression of key thyroid-related proteins, including:

- Thyroglobulin (TG)

- Sodium Iodide Symporter (NIS)

- Thyrotropin Receptor (TSHR)

These upregulations indicate a potential role for this compound in enhancing thyroid function and could be beneficial in treating disorders such as hypothyroidism or other thyroid-related diseases .

Case Studies

Several studies have explored the implications of this compound in various experimental settings:

- High-Throughput Screening : In a study by Latif et al. (2015), this compound was identified alongside MS437 as a lead compound through high-throughput screening methods aimed at discovering new TSHR modulators. Both compounds exhibited significant biological activity and low cross-reactivity with other hormone receptors .

- Molecular Investigations : A molecular investigation into the binding affinities of this compound against mutant TSHR variants revealed that it maintains strong interactions even with altered receptor structures. This suggests potential applications in personalized medicine for patients with genetic variations affecting TSHR function .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Property | Value |

|---|---|

| EC50 | |

| Key Binding Residues | Ser505, Glu506 |

| Upregulated Proteins | TG, NIS, TSHR |

| Serum Thyroxine Increase | Significant post-administration |

属性

IUPAC Name |

benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-12-16(18(26)28-11-13-5-3-2-4-6-13)17(25-19(27)24-12)14-7-9-15(10-8-14)20(21,22)23/h2-10,17H,11H2,1H3,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJLZKUONIFOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。